

Luliconazole-d3: A Technical Guide for Research Applications

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Compound of Interest

Compound Name: Luliconazole-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of **Luliconazole-d3**, a deuterated analog of the potent antifungal agent Luliconazole. This document details its primary role as an internal standard in bioanalytical assays, outlines relevant experimental protocols, and presents key quantitative data.

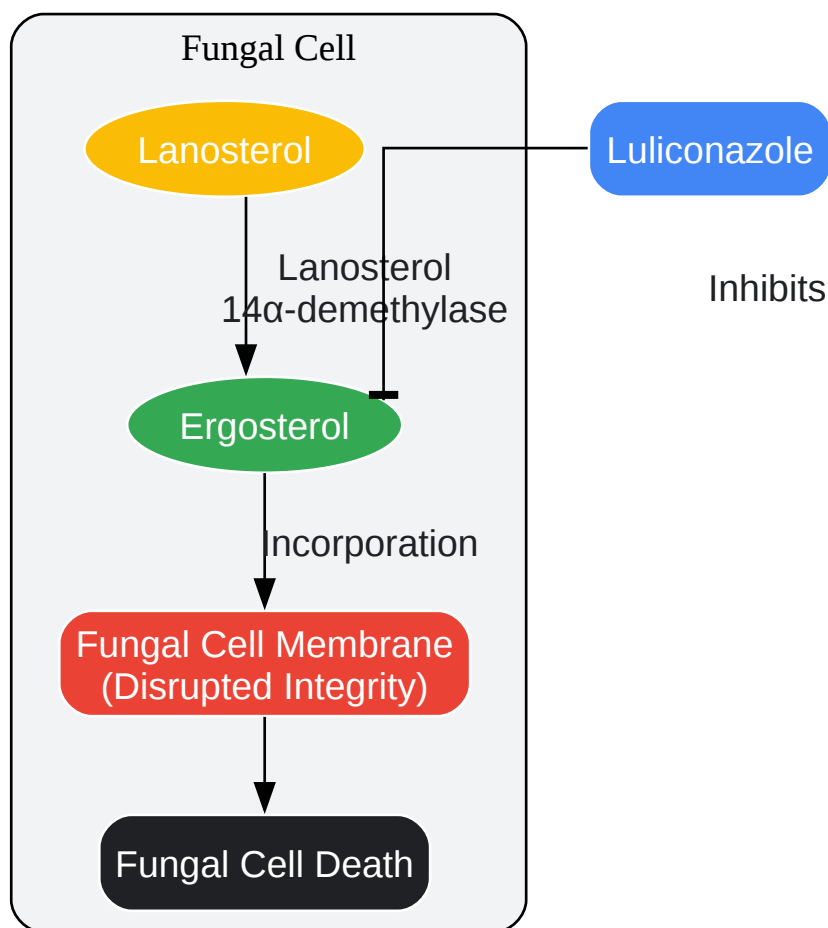
Core Concepts: The Role of Luliconazole-d3 in Research

Luliconazole-d3 is a stable isotope-labeled version of Luliconazole, an imidazole antifungal medication.^[1] The primary application of **Luliconazole-d3** in a research setting is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.^[1]

The use of a deuterated internal standard is critical for accurate and precise quantification of an analyte in complex biological matrices. Because **Luliconazole-d3** is chemically identical to Luliconazole but has a higher molecular weight due to the deuterium atoms, it co-elutes with the unlabeled drug during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of the analytical method.

Mechanism of Action of Luliconazole

Luliconazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14 α -demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[2][3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, Luliconazole disrupts the integrity and function of the fungal cell membrane, leading to cell death.



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Mechanism of action of Luliconazole.

Quantitative Data

The following tables summarize key quantitative data for Luliconazole from various in vitro and in vivo studies.

In Vitro Antifungal Activity of Luliconazole (MIC Values)

Fungal Species	MIC Range (µg/mL)	MIC90 (µg/mL)	Reference(s)
Trichophyton rubrum	0.00012 - 0.004	0.001	
Trichophyton mentagrophytes	0.00024 - 0.002	0.001	
Epidermophyton floccosum	0.001	N/A	
Candida albicans	0.031 - 0.25	N/A	
Malassezia restricta	0.004 - 0.016	N/A	
Dermatophytes (from onychomycosis patients)	Geometric Mean: 0.00022	N/A	

Pharmacokinetic Parameters of Luliconazole

Species	Dosage	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Reference(s)
Rat (oral)	10 mg/kg	455.3 ± 101.2	2.7 ± 0.8	3421.5 ± 567.4	
Human (topical, tinea pedis)	1% cream	0.40 ± 0.76	16.9 ± 9.39	N/A	
Human (topical, tinea cruris, maximal use)	1% cream	4.91 ± 2.51	110 ± 48	351.2 ± 166.5	

Experimental Protocols

The following sections provide a detailed methodology for a typical bioanalytical assay for the quantification of Luliconazole in a biological matrix, where **Luliconazole-d3** would be used as an internal standard.

Bioanalytical Method for Luliconazole Quantification in Plasma using LC-MS/MS

This protocol is a composite based on established methods for Luliconazole analysis.

1. Sample Preparation (Protein Precipitation)

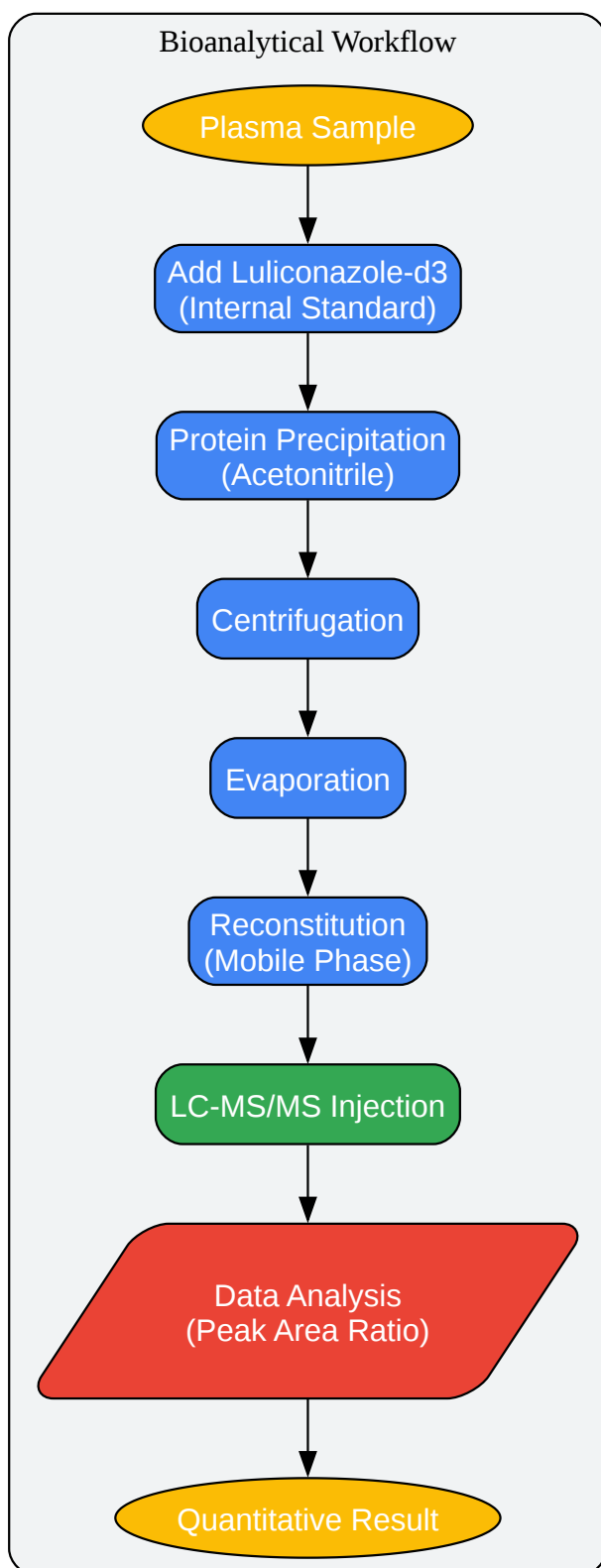
- To 100 μ L of plasma sample, add 10 μ L of **Luliconazole-d3** internal standard working solution (concentration will depend on the expected analyte concentration range).
- Vortex for 30 seconds.
- Add 300 μ L of acetonitrile (or a 9:1 acetonitrile-methanol mixture) to precipitate proteins.
- Vortex vigorously for 2 minutes.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

- LC System: UPLC (Ultra-Performance Liquid Chromatography) system
- Column: C18 column (e.g., 2.1 mm \times 100 mm, 1.7 μ m)
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is typically used.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L

3. Mass Spectrometry Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI) in positive mode
- Multiple Reaction Monitoring (MRM) Transitions:
 - Luliconazole: m/z 354.1 \rightarrow 150.3
 - **Luliconazole-d3**: The precursor ion will be shifted by the number of deuterium atoms (e.g., m/z 357.1 if 3 deuterium atoms are present), while the product ion may remain the same or also shift depending on the location of the deuterium atoms.
- Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).



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Experimental workflow for Luiconazole quantification.

Conclusion

Luliconazole-d3 is an indispensable tool for researchers and drug development professionals working with Luliconazole. Its primary utility as an internal standard in LC-MS/MS methods enables the accurate and precise quantification of the drug in various biological matrices, which is fundamental for pharmacokinetic, metabolism, and toxicology studies. The methodologies and data presented in this guide provide a comprehensive resource for the design and execution of research involving Luliconazole.

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